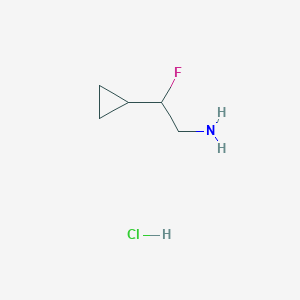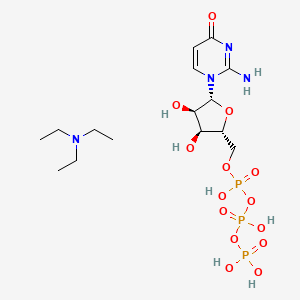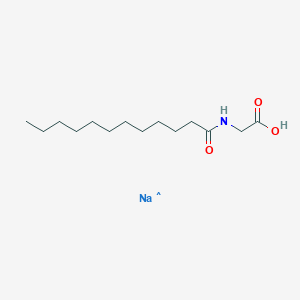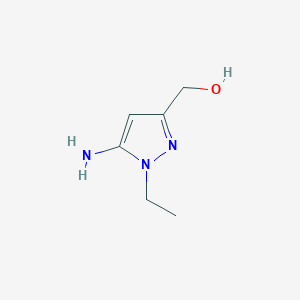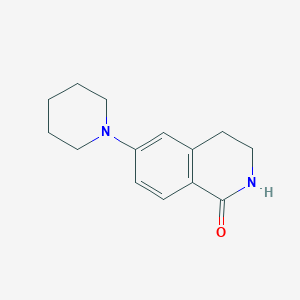
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features a piperidine ring attached to a dihydroisoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one typically involves the reaction of piperidine with a suitable isoquinoline derivative. One common method involves the cyclization of a precursor compound under specific conditions to form the desired product. For example, the reaction of a chloropyridine derivative with piperidine in the presence of a solvent like 1,4-dioxane can yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the isoquinoline core.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine or isoquinoline rings.
Aplicaciones Científicas De Investigación
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the production of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with specific binding sites, while the isoquinoline core may participate in various chemical reactions within biological systems. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-1-yl)pyridine: Another piperidine-containing compound with different biological activities.
6-(Piperidin-1-yl)pyridine-3,5-dicarbonitriles: Compounds with similar structural features but different functional groups
Uniqueness
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific combination of a piperidine ring and an isoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
947191-39-1 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
6-piperidin-1-yl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13-5-4-12(10-11(13)6-7-15-14)16-8-2-1-3-9-16/h4-5,10H,1-3,6-9H2,(H,15,17) |
Clave InChI |
YTUGKSPWSXYXIP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)NCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



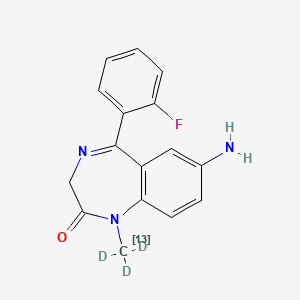
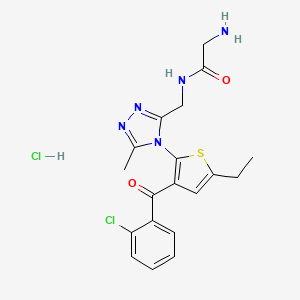

![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)


![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)

